L-Proline-2,5,5-d3

Vue d'ensemble

Description

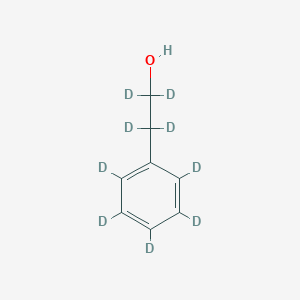

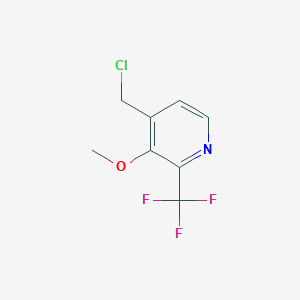

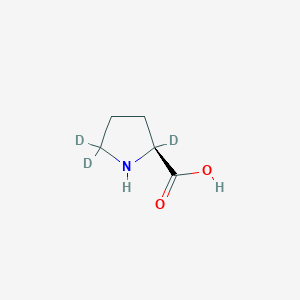

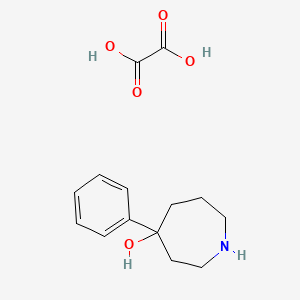

L-Proline-2,5,5-d3 is used as an internal standard for the quantification of L-proline by GC- or LC-MS . It’s a nonessential amino acid that contains a pyrrolidine ring, which is highly rigid and affects protein conformation and folding . It’s a substrate for the proton-coupled amino acid transporter 1 (PAT1) and an inhibitor of acetylcholinesterase (AChE) . L-Proline accumulates in plants under environmental stress and is important for environmental stress tolerance through its involvement in protein synthesis, redox balance maintenance, osmoprotection, and signaling .

Synthesis Analysis

This compound is synthesized from glutamic acid . In one study, L-proline amide derivatives were synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .Molecular Structure Analysis

This compound has a molecular formula of C5D3H6NO2 . It contains a pyrrolidine ring, which contains the α-amino nitrogen . This ring is highly rigid, which affects protein conformation and folding .Chemical Reactions Analysis

This compound is reactive towards a variety of functionalities . In one protocol, it was used as a catalyst in an aqueous medium to give the corresponding products in high yield .Applications De Recherche Scientifique

Unique Role in Protein Folding and Structure

L-Proline analogues, including L-Proline-2,5,5-d3, play a critical role in the folding and structure of proteins. Their unique properties make them valuable in studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).

Applications in Fundamental Research and Industry

These analogues are not only significant in fundamental research but also have practical industrial applications. For instance, microorganisms overproducing L-Proline can be developed by isolating mutants resistant to L-Proline analogues (Bach & Takagi, 2013).

Role in Biological and Pharmaceutical Properties

L-Proline analogues are promising candidates for modifying the biological, pharmaceutical, or physicochemical properties of peptides, whether naturally occurring or designed de novo (Bach & Takagi, 2013).

Enzyme Synthesis and Structural Analysis

The study of enzymes like delta1-pyrroline-5-carboxylate reductase, involved in L-Proline synthesis, benefits from the use of L-Proline analogues. These studies provide insights into the active site and catalytic mechanism of these enzymes, which are pivotal for understanding protein structure and function (Nocek et al., 2005).

Artificial Enzyme Development

The creation of magnetic bifunctional L-Proline as an artificial enzyme demonstrates the versatility of L-Proline in promoting various transformations. This approach paves the way for the synthesis of various organic compounds, leveraging the catalytic properties of L-Proline (Aghahosseini et al., 2018).

Asymmetric Synthesis in Chemistry

L-Proline and its derivatives are extensively used in asymmetric catalysts for various organic reactions. This usage underlines the chemical versatility and importance of L-Proline in synthesizing bioactive molecules or as part of these molecules themselves (Panday, 2011).

Cryobiology in Mammalian Cells

In cryopreservation, L-Proline acts as a natural, nontoxic cryoprotectant, assisting cells and tissues in tolerating freezing. Its specific role in mammalian oocyte cryopreservation highlights its potential in reproductive biology and medicine (Zhang et al., 2016).

Impact on Stem Cell Behavior

L-Proline influences the behavior of embryonic stem cells by promoting their conversion into mesenchymal-like, highly motile, invasive pluripotent stem cells. This process involves epigenetic regulation, indicating L-Proline's role in cellular signaling and metabolism (Comes et al., 2013).

Mécanisme D'action

Target of Action

L-Proline-2,5,5-d3 is a deuterium-labeled variant of L-Proline . L-Proline is one of the twenty amino acids used in living organisms as the building blocks of proteins . .

Mode of Action

L-Proline is unique among the proteinogenic amino acids with its secondary amine, which influences protein structure

Biochemical Pathways

L-Proline participates in several biochemical pathways. One of the most significant is the “proline cycle”, which has been linked to human tumors . The cycle involves the conversion of proline to pyrroline-5-carboxylate (P5C) and back, affecting various cellular processes . .

Result of Action

The metabolism of proline, the non-deuterated form, has been linked to various biological processes, including cell growth pathways, redox homeostasis, and cancer biology . The effects of this compound could potentially be similar, but with variations due to the presence of deuterium.

Analyse Biochimique

Biochemical Properties

L-Proline-2,5,5-d3 plays a crucial role in biochemical reactions, particularly in the proline metabolic cycle. It interacts with several enzymes, including pyrroline-5-carboxylate reductase (PYCR) and proline dehydrogenase (PRODH). PYCR catalyzes the reduction of pyrroline-5-carboxylate to proline, while PRODH oxidizes proline to pyrroline-5-carboxylate. These interactions are essential for maintaining redox homeostasis and supporting cellular growth and survival .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in proline metabolism and stress response. Additionally, this compound modulates cell signaling pathways that regulate cell proliferation, apoptosis, and differentiation. These effects are critical for understanding the role of proline in cellular function and disease .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules and enzymes. It binds to PYCR and PRODH, influencing their catalytic activities. This compound also affects the expression of genes involved in proline metabolism by modulating transcription factors and signaling pathways. These interactions result in changes in enzyme activity, gene expression, and cellular metabolism, highlighting the importance of this compound in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound supports normal cellular function and metabolism. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where specific dosages result in significant changes in cellular function and metabolism. Understanding these dosage effects is crucial for determining the appropriate concentrations for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the proline metabolic cycle. It interacts with enzymes such as PYCR and PRODH, which play essential roles in proline biosynthesis and degradation. These interactions influence metabolic flux and metabolite levels, affecting cellular redox balance and energy production. The involvement of this compound in these pathways highlights its significance in cellular metabolism and biochemical research .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions. The distribution of this compound within cells affects its localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for studying its role in cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles, where it exerts its effects on cellular function. The localization of this compound within subcellular compartments influences its activity and interactions with other biomolecules. Studying the subcellular localization of this compound provides insights into its role in cellular processes and biochemical research .

Propriétés

IUPAC Name |

(2S)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-KIZNEYSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1)([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)

![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)